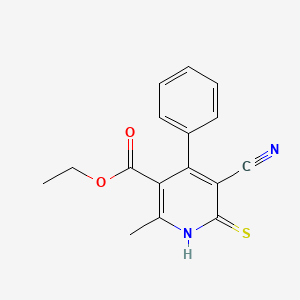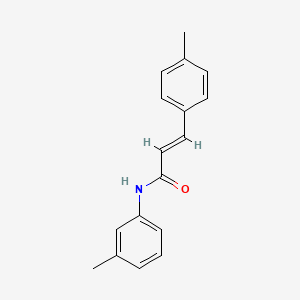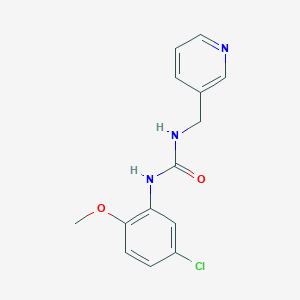
N-(3-bromo-2,5-dimethyl-4-oxo-2,5-cyclohexadien-1-ylidene)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-bromo-2,5-dimethyl-4-oxo-2,5-cyclohexadien-1-ylidene)benzenesulfonamide, also known as BCS, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. BCS is a sulfonamide derivative that has been synthesized using a variety of methods.
Mechanism of Action
The mechanism of action of N-(3-bromo-2,5-dimethyl-4-oxo-2,5-cyclohexadien-1-ylidene)benzenesulfonamide is not well understood. However, it has been suggested that N-(3-bromo-2,5-dimethyl-4-oxo-2,5-cyclohexadien-1-ylidene)benzenesulfonamide may exert its biological effects by inhibiting the activity of certain enzymes or by interacting with specific proteins.
Biochemical and Physiological Effects:
N-(3-bromo-2,5-dimethyl-4-oxo-2,5-cyclohexadien-1-ylidene)benzenesulfonamide has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that N-(3-bromo-2,5-dimethyl-4-oxo-2,5-cyclohexadien-1-ylidene)benzenesulfonamide can induce apoptosis, inhibit cell proliferation, and inhibit the activity of certain enzymes. In vivo studies have shown that N-(3-bromo-2,5-dimethyl-4-oxo-2,5-cyclohexadien-1-ylidene)benzenesulfonamide can reduce tumor growth and improve the survival of animals with cancer.
Advantages and Limitations for Lab Experiments
One of the major advantages of N-(3-bromo-2,5-dimethyl-4-oxo-2,5-cyclohexadien-1-ylidene)benzenesulfonamide is its versatility. N-(3-bromo-2,5-dimethyl-4-oxo-2,5-cyclohexadien-1-ylidene)benzenesulfonamide can be easily synthesized using a variety of methods and can be used as a building block for the synthesis of various metal complexes and supramolecular structures. However, one of the limitations of N-(3-bromo-2,5-dimethyl-4-oxo-2,5-cyclohexadien-1-ylidene)benzenesulfonamide is its low solubility in water, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for the study of N-(3-bromo-2,5-dimethyl-4-oxo-2,5-cyclohexadien-1-ylidene)benzenesulfonamide. One direction is to further investigate the mechanism of action of N-(3-bromo-2,5-dimethyl-4-oxo-2,5-cyclohexadien-1-ylidene)benzenesulfonamide and to identify specific targets for its biological activity. Another direction is to explore the potential applications of N-(3-bromo-2,5-dimethyl-4-oxo-2,5-cyclohexadien-1-ylidene)benzenesulfonamide in other fields, such as materials science and agriculture. Additionally, further studies are needed to determine the optimal conditions for the synthesis of N-(3-bromo-2,5-dimethyl-4-oxo-2,5-cyclohexadien-1-ylidene)benzenesulfonamide and to improve its solubility in water.
Conclusion:
In conclusion, N-(3-bromo-2,5-dimethyl-4-oxo-2,5-cyclohexadien-1-ylidene)benzenesulfonamide is a versatile sulfonamide derivative that has potential applications in various fields. Its synthesis method is well established, and it has been extensively studied for its scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions. Further studies are needed to fully understand the potential of N-(3-bromo-2,5-dimethyl-4-oxo-2,5-cyclohexadien-1-ylidene)benzenesulfonamide and to explore its applications in different fields.
Synthesis Methods
Several methods have been reported for the synthesis of N-(3-bromo-2,5-dimethyl-4-oxo-2,5-cyclohexadien-1-ylidene)benzenesulfonamide. One of the most commonly used methods involves the reaction of 3-bromo-2,5-dimethyl-4-hydroxybenzenesulfonamide with a strong base such as sodium hydride, followed by the addition of 1,3-cyclohexanedione. The resulting product is then treated with a weak acid to obtain N-(3-bromo-2,5-dimethyl-4-oxo-2,5-cyclohexadien-1-ylidene)benzenesulfonamide. Other methods include the reaction of 3-bromo-2,5-dimethyl-4-hydroxybenzenesulfonamide with a variety of aldehydes or ketones, followed by the addition of a base.
Scientific Research Applications
N-(3-bromo-2,5-dimethyl-4-oxo-2,5-cyclohexadien-1-ylidene)benzenesulfonamide has been extensively studied for its potential applications in various fields, including medicine, agriculture, and materials science. In medicine, N-(3-bromo-2,5-dimethyl-4-oxo-2,5-cyclohexadien-1-ylidene)benzenesulfonamide has been shown to have anticancer, antiviral, and antibacterial properties. In agriculture, N-(3-bromo-2,5-dimethyl-4-oxo-2,5-cyclohexadien-1-ylidene)benzenesulfonamide has been used as a plant growth regulator and as a fungicide. In materials science, N-(3-bromo-2,5-dimethyl-4-oxo-2,5-cyclohexadien-1-ylidene)benzenesulfonamide has been used as a precursor for the synthesis of various metal complexes and as a building block for the construction of supramolecular structures.
properties
IUPAC Name |
(NE)-N-(3-bromo-2,5-dimethyl-4-oxocyclohexa-2,5-dien-1-ylidene)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrNO3S/c1-9-8-12(10(2)13(15)14(9)17)16-20(18,19)11-6-4-3-5-7-11/h3-8H,1-2H3/b16-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTNHFQSJGRJCHL-FOWTUZBSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NS(=O)(=O)C2=CC=CC=C2)C(=C(C1=O)Br)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C/C(=N\S(=O)(=O)C2=CC=CC=C2)/C(=C(C1=O)Br)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(NE)-N-(3-bromo-2,5-dimethyl-4-oxocyclohexa-2,5-dien-1-ylidene)benzenesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl [5-cyano-6-[2-(dimethylamino)vinyl]-4-oxo-1(4H)-pyrimidinyl]acetate](/img/structure/B5716287.png)
![4-phenyl-3-buten-2-one 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone](/img/structure/B5716292.png)



![2-[(4,6-dimethyl-2-pyrimidinyl)amino]-N-phenyl-4,5-dihydro-1H-imidazole-1-carbothioamide](/img/structure/B5716328.png)
![2-(4-nitrophenyl)-3-[5-(phenylthio)-2-furyl]acrylonitrile](/img/structure/B5716334.png)

![4-bromo-N'-[(3,4-dimethylbenzoyl)oxy]benzenecarboximidamide](/img/structure/B5716343.png)


![7-[(3-methoxybenzyl)oxy]-4-methyl-2H-chromen-2-one](/img/structure/B5716358.png)
![4-[(2-quinolinylthio)methyl]benzonitrile](/img/structure/B5716369.png)
![N-(4-methoxyphenyl)-N-(2-{2-[1-(4-methylphenyl)ethylidene]hydrazino}-2-oxoethyl)benzenesulfonamide](/img/structure/B5716375.png)